molecular formula C17H16N2O B12606832 (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene CAS No. 918150-52-4

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene

Cat. No.: B12606832
CAS No.: 918150-52-4
M. Wt: 264.32 g/mol
InChI Key: OIHXPCGWMYWHLC-UHFFFAOYSA-N
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Description

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is a diazene derivative characterized by a conjugated azo (–N=N–) group linking two aromatic systems: a 4-ethoxyphenyl moiety and a 4-ethynyl-2-methylphenyl group. The ethoxy (–OCH₂CH₃) substituent on the phenyl ring enhances electron-donating effects, while the ethynyl (–C≡CH) group introduces rigidity and π-conjugation.

Properties

CAS No.

918150-52-4

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(4-ethoxyphenyl)-(4-ethynyl-2-methylphenyl)diazene

InChI

InChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3

InChI Key

OIHXPCGWMYWHLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene typically involves the following steps:

    Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.

For example, the synthesis might involve the reaction of 4-ethoxybenzenediazonium chloride with 4-ethynyl-2-methylaniline under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of azobenzenes often involves similar steps but on a larger scale. The key factors include maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction can convert the diazene group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

    Chemistry: Used as a photochromic material in molecular switches and sensors.

    Biology: Potential use in studying light-induced biological processes.

    Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of smart materials and coatings that respond to light.

Mechanism of Action

The mechanism of action of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the E (trans) and Z (cis) forms. This isomerization can affect the compound’s physical and chemical properties, making it useful in applications where light-induced changes are desired.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Diazene Derivatives with Methoxy vs. Ethoxy Groups
  • (E)-1-(4-Methoxyphenyl)-2-phenyldiazene ():
    The methoxy (–OCH₃) group is less electron-donating and smaller than ethoxy. This reduces steric hindrance but may decrease thermal stability in mesophases. NMR shifts for methoxy protons typically appear at ~3.8 ppm, whereas ethoxy protons split into quartets (~1.3–1.5 ppm for –CH₃) and triplets (~3.9–4.1 ppm for –OCH₂) .
  • Target Compound: The ethoxy group enhances solubility in non-polar solvents and may stabilize mesophases due to increased alkyl chain length.
Ethynyl vs. Fluorinated Substituents
  • (1E)-1-(4-Cyanophenyl)-2-[4-(fluorinated alkoxy)phenyl]diazene (): Fluorinated chains (e.g., –OC₆F₁₃) impart high thermal stability (phase transitions up to 200°C) and smectic mesophases. In contrast, the ethynyl group in the target compound introduces linear rigidity, favoring nematic phases with lower transition enthalpies (ΔH ~5–10 kJ/mol) .
Chlorophenyl and Dichlorodiazadiene Derivatives
  • (E)-4-Allyl-2-[(2-chlorophenyl)diazenyl]-6-methoxyphenol (): Chlorine substituents increase electrophilicity, enhancing antibacterial activity (MIC ~15–30 µg/mL). The target compound’s ethynyl group may reduce such bioactivity but improve photostability .
  • Dichlorodiazadienes (): Dichloro (–CCl₂) groups in compounds like (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene increase steric bulk, reducing similarity to ligand-gated ion channels (20% vs. 30% for non-chlorinated analogs) .
Table 1: Key Properties of Selected Diazene Derivatives
Compound Melting Point (°C) Phase Transition (°C) Bioactivity (MIC, µg/mL) Key Substituents
Target Compound 120–125* Nematic: 85–135* N/A 4-Ethoxy, 4-ethynyl-2-Me
(E)-1-(4-Methoxyphenyl)-2-phenyldiazene 95–100 Nematic: 70–110 N/A 4-Methoxy
(E)-4-Allyl-2-[(2-Cl-Ph)diazenyl]-6-MeO-Ph (7) 145–150 N/A 15–30 (S. aureus) 2-Cl, 6-MeO, allyl
1a (Fluorinated Alkoxy) 180–185 Smectic: 150–200 N/A –OC₆F₁₃

*Predicted based on structural analogs.

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : The ethynyl group in the target compound promotes linear stacking, as seen in adamantane-based diazenes (), whereas dichloro analogs () exhibit halogen bonding (C–Cl⋯π interactions) .
  • NMR Shifts : The ethynyl proton resonates at ~2.8–3.1 ppm (¹H), distinct from fluorinated compounds (¹⁹F NMR: –70 to –120 ppm) .

Biological Activity

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene, a diazene compound, has garnered attention in recent years for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16N2O
  • CAS Number : 918150-52-4
  • Structure : The diazene structure consists of a diazene functional group attached to two aromatic substituents, which may influence its biological activity.

Cytotoxic Effects

Research indicates that diazene compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, a study demonstrated that structurally similar diazenes effectively reduced cell survival in multiple cancer types, including breast adenocarcinoma and cervical carcinoma cell lines. The following table summarizes findings from relevant studies on the cytotoxicity of diazenes:

CompoundCell LineIC50 (µM)Mechanism of Action
UP-39HeLa (Cervical)5.0Induces apoptosis via GSH depletion
RL-337A1235 (Glioblastoma)3.5Necrosis without caspase activation
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazeneMCF-7 (Breast)TBDTBD

The biological activity of diazenes is often linked to their interaction with cellular components such as glutathione (GSH). Research has shown that certain diazenes can induce oxidative stress by depleting GSH levels within cells, leading to increased apoptosis or necrosis. Specifically:

  • GSH Interaction : Diazene compounds have been noted to target intracellular GSH, which plays a crucial role in cellular redox balance and detoxification processes. The depletion of GSH can sensitize cancer cells to further oxidative damage.
  • Apoptosis vs. Necrosis : Different diazenes exhibit varying modes of cell death. For example, RL-337 was found to induce necrosis rather than apoptosis, suggesting that structural modifications can significantly alter the biological outcomes of these compounds .

Case Studies

  • Cytotoxicity in Drug-Resistant Cell Lines : A study evaluated the efficacy of several diazenes against drug-resistant variants of cancer cell lines. Notably, UP-39 maintained significant cytotoxicity even in resistant cells, highlighting its potential as a therapeutic agent in overcoming drug resistance .
  • Synergistic Effects with Chemotherapy : Research has indicated that certain diazenes may act synergistically with established chemotherapeutic agents like cisplatin and doxorubicin. This synergy could enhance the overall efficacy of cancer treatments by combining mechanisms of action .

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